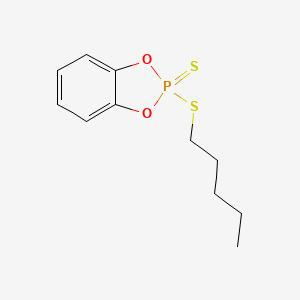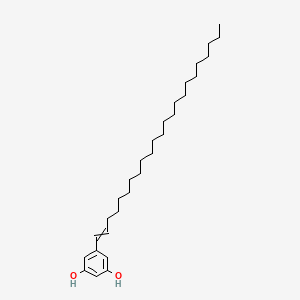![molecular formula C9H20N4O2 B14347982 1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea CAS No. 93480-18-3](/img/structure/B14347982.png)
1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea is a chemical compound with the molecular formula C₉H₂₀N₄O₂ and a molecular weight of 216.28 g/mol . This compound is known for its unique structure, which includes a urea moiety and a methylcarbamoylamino group. It has a boiling point of 507.1°C at 760 mmHg and a density of 1.046 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea can be synthesized through the reaction of 1,5-diaminopentane with urea and methyl isocyanate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined in precise ratios. The reaction is monitored to maintain optimal conditions, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
- 1-Methyl-3-[5-(carbamoylamino)pentyl]urea
- 1-Methyl-3-[5-(ethylcarbamoylamino)pentyl]urea
- 1-Methyl-3-[5-(propylcarbamoylamino)pentyl]urea
Uniqueness: 1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea is unique due to its specific methylcarbamoylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity .
Properties
CAS No. |
93480-18-3 |
|---|---|
Molecular Formula |
C9H20N4O2 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-methyl-3-[5-(methylcarbamoylamino)pentyl]urea |
InChI |
InChI=1S/C9H20N4O2/c1-10-8(14)12-6-4-3-5-7-13-9(15)11-2/h3-7H2,1-2H3,(H2,10,12,14)(H2,11,13,15) |
InChI Key |
JKDRXRBNMKMLCT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCCCCCNC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




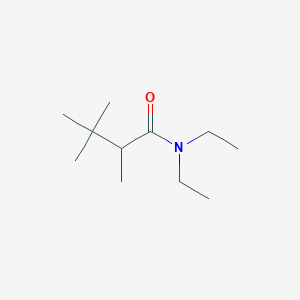
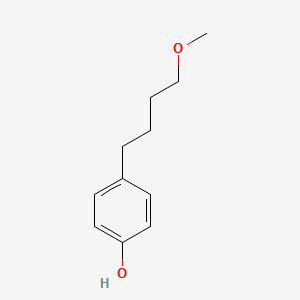

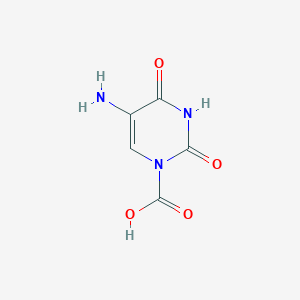
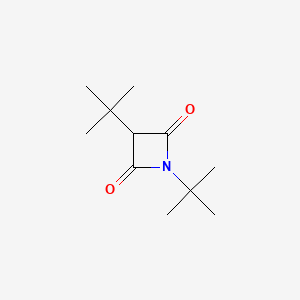

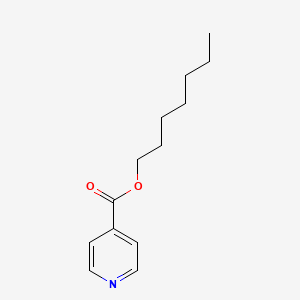

![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
